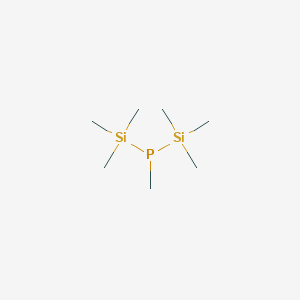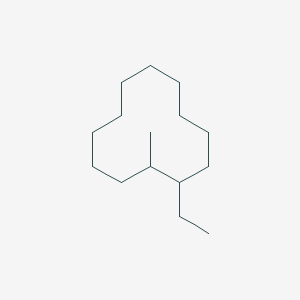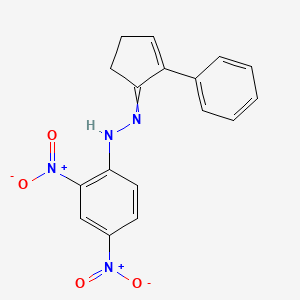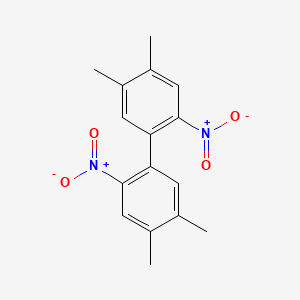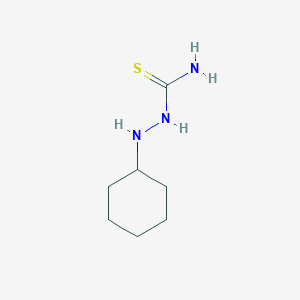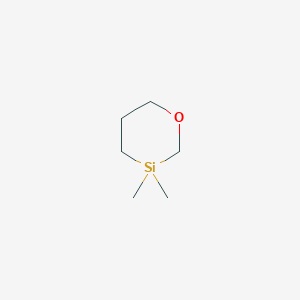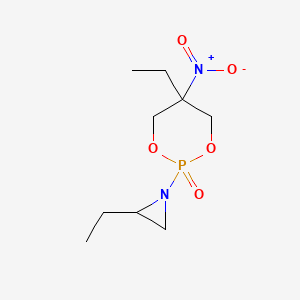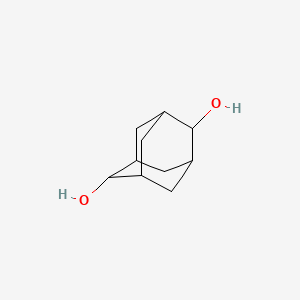
Adamantane-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane-2,6-diol is a derivative of adamantane, a tricyclic hydrocarbon with a diamondoid structure. Adamantane itself was first isolated in 1933 from petroleum and has since been synthesized through various methods . This compound features hydroxyl groups at the 2 and 6 positions, making it a chiral molecule with significant potential in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-2,6-diol typically involves the functionalization of adamantane. One common method is the hydroxylation of adamantane using oxidizing agents such as osmium tetroxide or potassium permanganate . Another approach involves the radical functionalization of adamantane derivatives, which can be achieved under mild conditions using photochemical or metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often relies on the large-scale hydroxylation of adamantane. This process can be optimized by using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Adamantane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form adamantane-2,6-diamine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Adamantane-2,6-dione or adamantane-2,6-dicarboxylic acid.
Reduction: Adamantane-2,6-diamine.
Substitution: Adamantane-2,6-dihalide or adamantane-2,6-dialkyl.
Aplicaciones Científicas De Investigación
Adamantane-2,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a scaffold in drug design and delivery systems.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of adamantane-2,6-diol involves its interaction with various molecular targets and pathways. In drug design, the hydroxyl groups can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity. The unique structure of this compound also allows it to interact with hydrophobic pockets in proteins, making it a valuable scaffold for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent hydrocarbon, used as a precursor for various derivatives.
Adamantane-1,3-diol: Another diol derivative with hydroxyl groups at different positions.
Adamantane-2,6-diamine: A derivative with amino groups instead of hydroxyl groups.
Uniqueness
Adamantane-2,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its chiral nature and ability to form hydrogen bonds make it particularly valuable in drug design and material science .
Propiedades
IUPAC Name |
adamantane-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHGVORZDBZFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2O)CC1C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
